molecular formula C12H8FNO3 B2981097 5-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid CAS No. 1052114-81-4

5-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid

Cat. No. B2981097
CAS RN: 1052114-81-4
M. Wt: 233.198
InChI Key: IZTVDTIADHKZNM-UHFFFAOYSA-N
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Description

“5-(4-Fluorophenyl)valeric acid” is a compound with the molecular formula C11H13FO2 . It’s also known as “5-(4-fluorophenyl)pentanoic Acid” or "Benzenepentanoic acid, 4-fluoro-" .


Physical And Chemical Properties Analysis

“5-(4-Fluorophenyl)valeric acid” has a molecular weight of 196.22 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3. It also has a rotatable bond count of 5 .

Scientific Research Applications

Asymmetric Synthesis

A study by Huang, Zhu, and Broadbent (2010) highlights the first asymmetric synthesis of a 4-aryl-substituted 5-carboxy-3,4-dihydropyridin-2-one derivative, focusing on a practical route for synthesizing (S)-4-(4-fluorophenyl)-1,4,5,6-tetrahydro-6-oxo-3-pyridinecarboxylic acid (Huang, Zhu, & Broadbent, 2010).

Fluorescence in Carbon Dots

Shi et al. (2016) demonstrated that 5-oxo-3,5-dihydro-2H-thiazolo [3,2-a] pyridine-3,7-dicarboxylic acid, a related compound, is a key ingredient and origin of fluorescence in N,S-CDs. This insight could expand the applications of carbon dots with high fluorescence quantum yields (Shi et al., 2016).

Calcium-Channel Antagonist Activity

A study by Linden et al. (2011) on 1,4-dihydropyridine derivatives, which include compounds similar to 5-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid, explored their potential as calcium-channel antagonists. These compounds sometimes display calcium modulatory properties, which are critical in various medical applications (Linden et al., 2011).

Inhibitor of the Met Kinase Superfamily

Schroeder et al. (2009) identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. These compounds, including one that has advanced into phase I clinical trials, could be significant in cancer therapy (Schroeder et al., 2009).

Antibacterial Agents

Chu et al. (1986) synthesized novel arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, showing significant antibacterial potency. These derivatives are related to 5-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid and highlight its potential use in developing antibacterial agents (Chu et al., 1986).

Synthesis and Application in Anticancer Drugs

Zhang et al. (2019) focused on the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, a compound similar to the one , for use in anticancer drugs. Their research established an efficient synthesis method for this compound, demonstrating its importance in the development of new cancer treatments (Zhang et al., 2019).

Safety and Hazards

The safety data sheet for “5-(4-Fluorophenyl)valeric acid” indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation .

Mechanism of Action

properties

IUPAC Name

5-(4-fluorophenyl)-4-oxo-1H-pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-8-3-1-7(2-4-8)9-5-14-6-10(11(9)15)12(16)17/h1-6H,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZTVDTIADHKZNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNC=C(C2=O)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The above ester (1.0 g, 3.8 mmol) was dissolved in 2N NaOH (20 mL) and heated to 65° C. for 2 h. The resulting clear mixture was cooled to ambient temperature and the solids were filtered off. The filtrate was then acidified with 1N HCl to pH=1 and the resulting yellow precipitate was collected as the desired product (0.73 g, 82%). 1H NMR (DMSO-d6) δ 13.52 (br s, 1 H), 8.86 (s, 1 H), 8.51 (s, 1 H), 7.99-7.96 (m, 2 H), 7.55-7.51 (m, 2 H); MS (ESI+) m/z 234 (M+H)+.
Name
Quantity
1 g
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reactant
Reaction Step One
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Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of Example A7 (0.750 g, 2.87 mmol) in 3M NaOH (7.5 mL, 22.50 mmol) was heated at 100° C. for 1.5 h. The mixture was cooled to RT, acidified to pH 2 with 3M HCl and the resulting solid was collected via filtration and dried to afford 5-(4-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid (669 mg, 100%) as a white solid. MS (ESI) m/z: 234.1 (M+H+).
Quantity
0.75 g
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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